3-Hydroxy-3-phenylpentanamide
Descripción
Historical Context and Initial Discovery within Anticonvulsant Research
The emergence of 3-Hydroxy-3-phenylpentanamide, also referred to in literature as DL-HEPP, is rooted in the systematic exploration for novel antiepileptic drugs (AEDs). academicjournals.orgresearchgate.net Its synthesis and initial pharmacological evaluation were part of a broader effort to identify new chemical scaffolds with the potential to manage seizures, a condition affecting a significant portion of the global population. academicjournals.org The compound was prepared and investigated alongside a homologous series of phenyl alcohol amides. nih.gov
Initial studies demonstrated that this compound exhibited a wide-ranging profile of anticonvulsant activity. academicjournals.orgnih.gov It was found to be effective against seizures induced by various chemoconvulsants and maximal electroshock, indicating its potential for broad-spectrum antiepileptic applications. nih.govgoogle.comthieme-connect.com This early work established the compound as a promising lead for further development and investigation within the field of anticonvulsant drug discovery. academicjournals.orgnih.gov
Significance within the Phenyl Alcohol Amide Class of Bioactive Compounds
This compound is a prominent member of the phenyl alcohol amide class of compounds, which are characterized by a phenyl group, a hydroxyl group, and an amide functional group. nih.gov The anticonvulsant activity of this class of compounds has been a subject of considerable research. nih.gov Studies on the homologous series, including compounds like (+-)-2-Hydroxy-2-phenylbutyramide and (+-)-4-hydroxy-4-phenylhexanamide, have provided valuable structure-activity relationship (SAR) insights. nih.gov
The profile of anticonvulsant activity of the phenyl alcohol amides suggests their potential as promising drugs, particularly against absence seizures. academicjournals.org Research has also explored the impact of substitutions on the phenyl ring. For instance, the introduction of a chlorine atom in the para position of the phenyl ring in related compounds was found to increase both the potency and the duration of their anticonvulsant activity. nih.gov This highlights the importance of the chemical architecture of this compound and its analogues in their biological function.
Overview of Research Trajectories and Current Academic Interest
The academic interest in this compound has evolved from initial broad screening to more focused investigations into its stereochemistry and mechanism of action. A significant area of research has been the resolution of its racemic mixture (DL-HEPP) into its individual enantiomers, (+)-HEPP and (-)-HEPP, to determine if there are differences in their biological activity. academicjournals.orgresearchgate.net Studies have shown that while both the racemate and its enantiomers possess significant anticonvulsant activity, there can be temporal variations in their effects. academicjournals.orgresearchgate.net
Structure
2D Structure
Propiedades
IUPAC Name |
3-hydroxy-3-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYRCCDARWQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927354 | |
| Record name | 3-Hydroxy-3-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131802-69-2, 5579-03-3 | |
| Record name | β-Ethyl-β-hydroxybenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131802-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxy-beta-ethyl-phenylpropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-phenylpentamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenylpentanamide and Its Enantiomers
Racemic Synthesis Approaches to DL-3-Hydroxy-3-phenylpentanamide
The preparation of the racemic form of 3-hydroxy-3-phenylpentanamide serves as the foundational step for subsequent chiral resolution or as a standalone objective for applications where stereochemistry is not critical.
Established Synthetic Routes and Chemical Transformations
The synthesis of DL-3-hydroxy-3-phenylpentanamide can be achieved through several established chemical transformations, primarily involving the formation of the key carbon-carbon bond at the tertiary alcohol center. Two prominent methods are the Grignard reaction and the Reformatsky reaction.
Grignard Reaction: A common and versatile approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. In one potential pathway, ethylmagnesium bromide (a Grignard reagent) can be reacted with benzoylacetamide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl group, leading to the formation of the desired tertiary alcohol upon aqueous workup.
Another viable Grignard-based route starts from benzonitrile (B105546). The reaction of benzonitrile with ethylmagnesium bromide, followed by hydrolysis, yields propiophenone (B1677668). Subsequent reaction of propiophenone with a suitable amide-containing nucleophile or a protected amino-Grignard reagent could potentially lead to the target molecule, though this route is less direct.
Reformatsky Reaction: The Reformatsky reaction provides an alternative for the synthesis of β-hydroxy carbonyl compounds. This reaction typically involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent (a Reformatsky enolate), which then adds to a ketone or aldehyde. For the synthesis of DL-3-hydroxy-3-phenylpentanamide, a modified Reformatsky reaction could be envisioned. This would likely involve the reaction of an α-halo amide, such as 2-bromopropanamide, with propiophenone in the presence of zinc. The organozinc intermediate formed from the α-halo amide would then add to the ketone, yielding the target β-hydroxy amide after workup.
A general representation of the chemical transformations is provided in the table below.
| Reaction Name | Reactant 1 | Reactant 2 | Key Reagent | Product |
| Grignard Reaction | Benzoylacetamide | Ethylmagnesium bromide | - | DL-3-Hydroxy-3-phenylpentanamide |
| Grignard Reaction | Benzonitrile | Ethylmagnesium bromide | Followed by hydrolysis | Propiophenone (intermediate) |
| Reformatsky Reaction | Propiophenone | 2-Bromopropanamide | Zinc | DL-3-Hydroxy-3-phenylpentanamide |
Optimization Strategies for Synthesis Yield and Efficiency
For Grignard Reactions:
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential to prevent the quenching of the highly reactive Grignard reagent. The choice of ether can influence the solubility of intermediates and the reaction rate.
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate and minimize side reactions. The subsequent addition to the carbonyl compound is often performed at low temperatures (e.g., 0 °C or -78 °C) to enhance selectivity and prevent enolization of the ketone where applicable.
Reagent Purity: The magnesium used should be of high purity and activated to ensure efficient reaction initiation. The alkyl halide must also be pure and dry.
Minimizing Side Reactions: Common side reactions in Grignard synthesis include enolization of the carbonyl compound and Wurtz coupling of the Grignard reagent. Using an excess of the Grignard reagent can sometimes help to drive the desired addition reaction to completion.
For Reformatsky Reactions:
Zinc Activation: The zinc metal often requires activation to remove the passivating oxide layer. This can be achieved by methods such as treatment with small amounts of iodine, 1,2-dibromoethane, or by using highly reactive Rieke zinc.
Solvent: Aprotic solvents like THF, benzene, or toluene (B28343) are commonly used. The choice of solvent can affect the solubility of the organozinc intermediate and the reaction kinetics.
Reaction Conditions: The reaction is typically initiated by heating the mixture of the α-halo amide, ketone, and activated zinc. Careful control of the addition rate of the reactants can be crucial to maintain a steady reaction and prevent overheating.
The following table summarizes key optimization parameters for these synthetic routes.
| Parameter | Grignard Reaction | Reformatsky Reaction |
| Solvent | Anhydrous diethyl ether, THF | THF, benzene, toluene |
| Temperature | 0 °C to reflux, often initiated at lower temperatures | Reflux |
| Key Reagents | High-purity magnesium, dry alkyl halide | Activated zinc (e.g., with iodine) |
| Common Side Reactions | Enolization, Wurtz coupling | Dimerization of the α-halo amide |
| Yield Improvement Strategies | Use of excess Grignard reagent, slow addition of carbonyl compound | Use of activated zinc, careful temperature control |
Enantioselective Synthesis of (+)-3-Hydroxy-3-phenylpentanamide and (-)-3-Hydroxy-3-phenylpentanamide
The preparation of the individual enantiomers of this compound is essential for stereospecific applications, particularly in pharmacology. This can be achieved through two primary strategies: chiral resolution of the racemic mixture or direct asymmetric synthesis.
Chiral Resolution Techniques for DL-3-Hydroxy-3-phenylpentanamide Racemates
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomers with a chiral resolving agent, which possess different physical properties and can therefore be separated.
The amide group in DL-3-hydroxy-3-phenylpentanamide can be protonated to form a basic center, allowing it to react with chiral acids to form diastereomeric salts. Commonly used chiral resolving agents for such purposes include naturally occurring alkaloids like brucine (B1667951) and synthetic chiral amines like 1-phenylethylamine.
The principle of this method involves the reaction of the racemic base (DL-3-hydroxy-3-phenylpentanamide) with an enantiomerically pure chiral acid. This reaction results in a mixture of two diastereomeric salts, for instance, ((+)-3-hydroxy-3-phenylpentanamide)-(chiral acid) and ((-)-3-hydroxy-3-phenylpentanamide)-(chiral acid). Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.
This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically pure this compound and regenerate the chiral acid, which can often be recovered and reused.
The efficiency of the resolution depends on several factors, including the choice of the chiral acid, the solvent system, the crystallization temperature, and the rate of cooling.
The table below outlines the general steps involved in chiral resolution via diastereomeric salt formation.
| Step | Description |
| 1. Salt Formation | The racemic mixture of DL-3-Hydroxy-3-phenylpentanamide is reacted with an enantiomerically pure chiral acid (e.g., (+)-brucine or (R)-(+)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts. |
| 2. Fractional Crystallization | The solution is carefully cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical to maximize the solubility difference between the two diastereomers. |
| 3. Separation | The crystallized diastereomeric salt is separated from the mother liquor by filtration. The mother liquor is enriched in the more soluble diastereomer. |
| 4. Liberation of Enantiomer | The pure diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure this compound. |
| 5. Isolation and Purification | The desired enantiomer is then isolated and purified. The other enantiomer can often be recovered from the mother liquor by a similar process. |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. For the synthesis of chiral this compound, several asymmetric catalytic strategies could be employed.
One promising approach is the asymmetric aldol (B89426) reaction . This reaction involves the stereoselective addition of an enolate to a carbonyl compound, catalyzed by a chiral catalyst. In the context of this compound synthesis, a chiral catalyst could control the facial selectivity of the addition of an appropriate amide enolate to propiophenone. The catalyst, often a chiral metal complex or an organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other.
Another potential route is the enantioselective reduction of a β-keto amide precursor . This would involve the synthesis of 3-oxo-3-phenylpentanamide, which could then be stereoselectively reduced to the desired chiral β-hydroxy amide. A variety of chiral catalysts, including those based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are known to effectively catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones.
The success of these asymmetric catalytic methods depends heavily on the development of a suitable catalyst system that provides high enantioselectivity (typically measured as enantiomeric excess, ee) and good chemical yield for the specific substrates involved.
The following table summarizes potential asymmetric catalytic approaches.
| Asymmetric Catalytic Approach | Precursors | Type of Catalyst | Key Transformation |
| Asymmetric Aldol Reaction | Propiophenone and a suitable amide-derived enolate | Chiral Lewis acids, chiral Brønsted acids, or organocatalysts | Stereoselective C-C bond formation |
| Enantioselective Reduction of β-Keto Amide | 3-Oxo-3-phenylpentanamide | Chiral transition metal complexes (e.g., Ru, Rh, Ir with chiral ligands) | Stereoselective reduction of a ketone to a secondary alcohol |
Pharmacological Evaluation and Mechanisms of Action of 3 Hydroxy 3 Phenylpentanamide
Elucidation of Molecular Mechanisms of Action
Interaction with Gamma-Aminobutyric Acid (GABA) Receptors
GABAA Receptor Modulation and Ligand Recognition Patterns
Generating content for this subject would require data from preclinical and molecular studies that have not been published for 3-Hydroxy-3-phenylpentanamide.
GABAB Receptor Antagonism and Binding Affinity Studies
Studies on the interaction of the racemic mixture, DL-3-Hydroxy-3-phenylpentanamide (DL-HEPP), with GABAB receptors indicate a nuanced modulatory role rather than direct antagonism. In competitive binding assays using rat brain crude synaptic membranes, DL-HEPP at a concentration of 100 micromol/L only weakly displaced [3H]-GABA and the specific GABAB receptor antagonist [3H]-CGP62349 from GABAB receptors frontiersin.org.
Further functional studies explored its effect on GABAB receptor-mediated signaling. The GABAB receptor agonist R-Baclofen is known to inhibit the electrically evoked release of [3H]-GABA. This inhibition can be blocked by the potent GABAB antagonist CGP 55845A. However, DL-HEPP (100 micromol/L) did not affect the inhibitory action of R-Baclofen, suggesting that it does not act as a competitive antagonist at the same site as CGP 55845A under these conditions frontiersin.org. These findings suggest that this compound has a low affinity for the GABAB receptor binding site and does not function as a classical competitive antagonist.
| Compound Tested | Concentration | Assay | Finding | Reference |
| DL-HEPP | 100 µM | Displacement of [³H]-GABA & [³H]-CGP62349 | Weak displacement from GABAB receptors | frontiersin.org |
| DL-HEPP | 100 µM | Effect on R-Baclofen-induced inhibition of [³H]-GABA release | Did not affect the inhibition | frontiersin.org |
Modulation of GABA Release and Signaling Pathways in Central Nervous System Regions (e.g., Substantia Nigra)
While DL-HEPP does not appear to be a direct competitive GABAB antagonist, it significantly modulates GABAergic signaling, particularly in the substantia nigra. Research using rat brain slices from this region has shown that while DL-HEPP (100 micromol/L) alone does not alter the basal electrically-evoked release of [3H]-GABA, it can reverse GABA-mediated inhibition frontiersin.org.
Specifically, DL-HEPP was able to significantly reduce the inhibitory effect of GABA (10 micromol/L) on [3H]-GABA release that was evoked by both electrical and potassium chloride stimulation frontiersin.org. This effect was observed in the presence of tiagabine, a GABA uptake blocker, which ensures that the observed effects are due to modulation of GABA signaling rather than alterations in GABA clearance frontiersin.org. This suggests that this compound may act as a negative modulator of GABA's inhibitory effect on its own release, a process mediated by presynaptic GABA autoreceptors frontiersin.org.
| Experimental Condition | Brain Region | Effect of DL-HEPP (100 µM) | Implied Mechanism | Reference |
| Basal [³H]-GABA Release | Substantia Nigra | No effect | N/A | frontiersin.org |
| GABA-inhibited [³H]-GABA Release (Electrical & KCl stimulation) | Substantia Nigra | Significantly reduced the inhibitory effect of GABA | Negative modulation of GABA autoreceptors | frontiersin.org |
Voltage-Gated Sodium Channel (Nav1.2) Interaction
In silico studies have been conducted to investigate the interaction of this compound with potential protein targets, including the voltage-gated sodium channel Nav1.2. These molecular docking studies have revealed potential enantiomer-specific interactions with the channel pore nih.gov.
The R-enantiomer of HEPP (R-HEPP) was found to have interactions with the open pore of the Nav1.2 channel that were similar to those reported for the established anticonvulsant drug phenytoin (B1677684) nih.gov. In contrast, the S-enantiomer, along with fluorinated and chlorinated derivatives of the compound, appeared to bind to a site within the channel pore that could potentially disrupt the passage of sodium ions nih.gov. These computational findings suggest that at least part of the anticonvulsant activity of this compound may be mediated through the modulation of voltage-gated sodium channels, with the two enantiomers possibly exerting their effects through distinct interactions with the channel.
Other Potential Neurotransmitter System Interactions
Based on a review of the available scientific literature, there is currently a lack of direct evidence detailing the interactions of this compound with other neurotransmitter systems, such as the glutamatergic, dopaminergic, or serotonergic systems. While the mechanisms of anticonvulsant action often involve modulation of excitatory (e.g., glutamate) and inhibitory (e.g., GABA) balance, specific studies investigating the effects of this compound on these other major neurotransmitter receptors and pathways have not been identified.
Biological Activity of this compound Enantiomers
The stereochemistry of pharmaceutical compounds can play a critical role in their biological activity, influencing both their therapeutic efficacy and their toxicological profiles.
Differential Anticonvulsant Efficacy and Time-Varying Effects of Enantiomers
There is a notable gap in the scientific literature regarding the specific differential anticonvulsant efficacy of the individual enantiomers of this compound. While computational studies suggest that the R- and S-enantiomers may interact differently with the Nav1.2 sodium channel, comprehensive in vivo studies comparing the anticonvulsant potency (e.g., ED50 values in various seizure models) and the time-course of effects for the separated enantiomers have not been reported. The anticonvulsant activity of the racemic mixture (HEPP) is known, but how this activity is distributed between the two enantiomers remains to be elucidated experimentally nih.gov.
Exploration of Other Therapeutic Potentials
Investigations into this compound have extended beyond a single therapeutic area, revealing a broader spectrum of pharmacological activity. These explorations have highlighted its potential in neuroprotection, psychiatric disorders, and cancer therapy, suggesting a compound with diverse mechanisms of action.
One of the significant areas of investigation for this compound is its neuroprotective capabilities. The compound has shown protective effects against both ischemic brain injury and cerebral hemorrhage medchemexpress.commedchemexpress.eu. Ischemic brain injury, a condition characterized by a lack of blood flow to the brain, and cerebral hemorrhage, which involves bleeding within the brain, are both major causes of long-term disability and mortality. The potential of this compound to counteract the damaging effects of these conditions is a promising area of ongoing research. The precise mechanisms through which it exerts these neuroprotective effects are a key focus of current studies.
In the realm of psychiatry, this compound is being studied as a potential agent for treating anxiety, depression, and addiction medchemexpress.commedchemexpress.eu. These conditions represent a significant global health burden, and the search for novel and more effective treatments is a constant endeavor. The investigation into this compound's effects on preclinical models of these disorders aims to elucidate its potential to modulate the underlying neurobiological pathways. The outcomes of these studies will be crucial in determining its viability as a future therapeutic option for patients suffering from these psychiatric conditions.
In the field of oncology, this compound has demonstrated notable antitumor activity. The primary mechanism identified for this action is the induction of apoptosis, or programmed cell death, in cancer cells medchemexpress.commedchemexpress.eu. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. By promoting apoptosis, this compound may effectively inhibit tumor growth. Further research is focused on understanding the specific signaling pathways involved in this process and evaluating its efficacy across different cancer types.
| Therapeutic Potential | Mechanism of Action |
| Neuroprotection | Protective effects against ischemic brain injury and cerebral hemorrhage |
| Psychiatry | Potential suppressant for anxiety, depression, and addiction |
| Oncology | Induction of apoptosis and inhibition of tumor growth |
Structure Activity Relationship Sar Studies of 3 Hydroxy 3 Phenylpentanamide Analogues
Systematic Structural Modifications of the 3-Hydroxy-3-phenylpentanamide Scaffold
The phenyl ring is a common feature in many bioactive molecules, often involved in hydrophobic and π-stacking interactions within a receptor binding pocket. Modifying this ring with various substituents can profoundly affect a compound's electronic properties, lipophilicity, and metabolic stability. nih.gov
Halogenation, particularly at the para-position of the phenyl ring, is a widely used strategy in drug design. Halogens like fluorine and chlorine are electron-withdrawing, which alters the electron density of the aromatic ring and can influence interactions with the biological target. quora.com Furthermore, the introduction of a halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life. youtube.com For instance, replacing a C-H bond with a C-F bond can enhance metabolic stability without significantly increasing steric bulk. The specific impact of such substitutions must be determined empirically, as the effects can vary greatly depending on the target protein's binding site topology. nih.gov
Table 1: Illustrative Impact of Phenyl Ring Halogenation on Biological Activity Note: The data below is hypothetical and serves to illustrate SAR principles.
| Compound | Substitution (R) | Relative Potency | Rationale |
| This compound | H (Parent) | 1x | Baseline activity. |
| 3-Hydroxy-3-(4-fluorophenyl)pentanamide | p-F | 5x | Fluorine may enhance binding through favorable electronic interactions or block metabolic oxidation. youtube.com |
| 3-Hydroxy-3-(4-chlorophenyl)pentanamide | p-Cl | 3x | Chlorine increases lipophilicity and can form halogen bonds, potentially altering binding affinity. |
The primary amide of this compound is a key functional group. Modifications, such as N-alkylation to form secondary or tertiary amides, can significantly influence the molecule's properties. Introducing alkyl chains of varying lengths and branching patterns to the amide nitrogen can modulate the compound's lipophilicity, solubility, and ability to cross cell membranes. rsc.org
An N-alkyl group can engage in hydrophobic interactions within a specific pocket of the receptor, potentially increasing binding affinity. nih.gov There is often an optimal chain length for this interaction; chains that are too short may not reach the pocket, while those that are too long or bulky may introduce steric clashes, leading to a decrease in activity. drugdesign.orgnih.gov
Table 2: Illustrative Impact of N-Alkyl Amide Variation on Biological Activity Note: The data below is hypothetical and serves to illustrate SAR principles.
| Compound Name | N-Alkyl Group (R) | Relative Potency | Rationale |
| This compound | -H | 1x | Primary amide establishes baseline activity. |
| N-Methyl-3-hydroxy-3-phenylpentanamide | -CH₃ | 2.5x | Small alkyl group may fit into a small hydrophobic pocket. |
| N-Ethyl-3-hydroxy-3-phenylpentanamide | -CH₂CH₃ | 4x | Optimal chain length for hydrophobic interaction. |
| N-Propyl-3-hydroxy-3-phenylpentanamide | -(CH₂)₂CH₃ | 1.5x | Longer chain may begin to introduce steric hindrance. |
| N-Isopropyl-3-hydroxy-3-phenylpentanamide | -CH(CH₃)₂ | 0.5x | Branched chain introduces significant steric bulk, disrupting binding. nih.gov |
The hydroxyl (-OH) and amide (-CONH₂) groups are polar functionalities capable of forming crucial hydrogen bonds with amino acid residues in a protein target. youtube.com Their modification is a powerful tool to probe the necessity of these interactions for biological activity.
The tertiary hydroxyl group in the scaffold is likely a key hydrogen bond donor. drugdesign.org To test this hypothesis, it can be replaced with a hydrogen atom (deoxygenation) or converted to a methoxy (B1213986) ether (-OCH₃). If these modifications lead to a significant loss of activity, it strongly suggests the hydroxyl's role as a hydrogen bond donor is essential. nih.gov
Similarly, the primary amide group contains both a hydrogen bond acceptor (the carbonyl oxygen, C=O) and two hydrogen bond donors (the N-H protons). stereoelectronics.org Replacing the amide with a bioisostere, such as an ester, or converting it to a non-hydrogen bonding group like a ketone, can reveal the importance of its hydrogen bonding capabilities. For instance, a significant drop in activity upon replacing -CONH₂ with -COOCH₃ would highlight the critical role of the N-H donors. acs.org
Correlation of Structural Features with Biological Activity and Receptor Binding Affinity
The biological activity of the this compound analogues is the result of the interplay between their steric, electronic, and hydrophobic properties, which collectively determine the strength of the interaction with the biological target. A strong correlation often exists between a compound's affinity for its receptor (quantified by metrics like the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) and its observed cellular or in vivo potency. nih.gov
By combining the most favorable modifications identified in the systematic SAR studies, it is possible to design analogues with significantly improved activity. For example, an optimized compound might feature a para-fluoro substituent on the phenyl ring for enhanced metabolic stability, an N-ethyl group on the amide for optimal hydrophobic interactions, and the intact tertiary hydroxyl and amide groups for essential hydrogen bonding. The goal is to create a molecule whose structural features are perfectly complementary to the binding site of the target protein, leading to high affinity and specificity. researchgate.net
Table 3: Illustrative Correlation of Combined Structural Modifications with Receptor Binding Affinity Note: The data below is hypothetical and serves to illustrate SAR principles.
| Analogue | Phenyl Substitution | Amide Moiety | Key Functional Groups | Receptor Binding Affinity (IC₅₀, nM) |
| Parent Compound | H | Primary (-NH₂) | -OH, -CONH₂ | 500 |
| Analogue A | p-F | Primary (-NH₂) | -OH, -CONH₂ | 100 |
| Analogue B | H | Secondary (-NHCH₂CH₃) | -OH, -CONH- | 125 |
| Analogue C | p-F | Secondary (-NHCH₂CH₃) | -OH, -CONH- | 25 |
| Analogue D | p-F | Secondary (-NHCH₂CH₃) | Replaced -OH with -H | >10,000 |
Design Principles for Enhanced Efficacy and Reduced Adverse Effects
The ultimate goal of SAR studies is to establish clear design principles for developing a successful therapeutic agent. vipergen.com This extends beyond simply maximizing potency. An ideal drug candidate must possess a balanced profile of properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Key design principles derived from SAR studies on the this compound scaffold would include:
Optimizing Target Affinity and Selectivity: Fine-tuning substituents on the phenyl ring and amide moiety to maximize interactions with the desired target while minimizing binding to off-target proteins, which can cause adverse effects. fiveable.me
Improving Pharmacokinetic Properties: Modifications can be introduced to enhance oral bioavailability, modulate metabolic stability, and achieve a suitable duration of action. For example, adding polar groups can increase solubility, while blocking metabolic hotspots (e.g., with fluorine) can prolong the drug's presence in the body. youtube.com
Reducing Toxicity: Eliminating or modifying structural motifs that are known to be associated with toxicity (toxicophores).
Balancing Lipophilicity and Polarity: Achieving an optimal balance is crucial. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. vipergen.com
By integrating the knowledge gained from comprehensive SAR studies, medicinal chemists can rationally design advanced this compound analogues that not only exhibit high efficacy but also possess the drug-like properties necessary for a safe and effective therapeutic. researchgate.net
Computational Chemistry and Molecular Modeling of 3 Hydroxy 3 Phenylpentanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand, such as 3-Hydroxy-3-phenylpentanamide, and a macromolecular target, typically a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.
Gamma-aminobutyric acid type A (GABAA) receptors and voltage-gated sodium channels (VGSCs) are crucial targets for many neuroactive drugs. nih.govpku.edu.cn Binding site analysis through molecular docking aims to identify the specific amino acid residues within these complex proteins that interact with this compound.
GABAA Receptors: These are pentameric ligand-gated ion channels with multiple allosteric binding sites. nih.govsemanticscholar.org Docking simulations would place this compound into known binding pockets, such as the benzodiazepine (B76468) site located at the interface between α and γ subunits. nih.govresearchgate.net The analysis would identify key interactions, such as hydrogen bonds between the amide or hydroxyl groups of the ligand and polar residues in the receptor, as well as hydrophobic interactions between the phenyl ring and nonpolar residues. nih.govnih.gov
Voltage-Gated Sodium Channels: These channels are large transmembrane proteins responsible for the propagation of action potentials. frontiersin.orgnih.gov Docking studies can explore various potential binding sites, including the local anesthetic binding site within the channel's pore. nih.govnih.gov Analysis would focus on identifying interactions with residues in the S6 transmembrane segments of different domains, which are known to be critical for drug binding. frontiersin.orgnih.gov
Table 1: Illustrative Example of Interacting Residues in Binding Site Analysis
| Target Receptor | Binding Site | Interacting Residues (Hypothetical) | Interaction Type |
| GABAA Receptor (α1β2γ2) | Benzodiazepine Site | α1-His101, α1-Tyr209, γ2-Phe77 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| Voltage-Gated Sodium Channel (NaV1.2) | Pore (S6 Helices) | DIV-Phe1579, DIV-Tyr1586 | Hydrophobic, Pi-Pi Stacking |
Beyond identifying interacting residues, molecular docking predicts the most stable binding pose (binding mode) of the ligand and estimates its binding affinity. mdpi.com The binding affinity is typically expressed as a docking score, often in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. semanticscholar.orgdergipark.org.tr
These predictions are crucial for ranking potential drug candidates and understanding their structure-activity relationships. For this compound, simulations would generate several possible binding poses within the target sites of GABAA receptors and VGSCs. Each pose is assigned a score, and the lowest energy pose is considered the most probable binding mode. This information helps to rationalize the molecule's activity and provides a structural basis for its mechanism of action. mdpi.com
Table 2: Example of Predicted Binding Affinities from Molecular Docking
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Predicted Key Interaction |
| This compound | GABAA Receptor | -8.5 | Hydrogen bond with α1-His101 |
| This compound | Voltage-Gated Sodium Channel | -7.9 | Hydrophobic interaction with DIV-Phe1579 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as binding affinity or inhibitory concentration. slideshare.netnih.gov
To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities against a specific target (e.g., GABAA receptor) would be required. The process involves:
Data Set Preparation: Assembling a series of analogs of this compound and their corresponding experimental activity data.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).
Model Building: Using statistical methods, such as multiple linear regression, to create a mathematical equation linking the descriptors to the biological activity.
Validation: Rigorously testing the model's predictive power using both internal and external validation sets.
A validated QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources in the drug discovery process. nih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. als-journal.com DFT is used to calculate the electron density of a system to determine its energy and other properties. nih.govnih.gov
For this compound, DFT calculations can reveal:
Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.
Electronic Structure: Analyzing the distribution of electrons within the molecule, which is crucial for understanding how it interacts with other molecules.
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. als-journal.com
Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. The MEP identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are the likely sites for electrophilic and nucleophilic attacks, respectively, and are critical for molecular recognition at the receptor binding site. als-journal.comnih.gov
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Parameter | Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule |
Pharmacophore Modeling for Novel Ligand Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov
Pharmacophore modeling can be ligand-based or structure-based. In a ligand-based approach, a model is derived by aligning a set of active molecules and extracting their common chemical features. researchgate.net For this compound, a pharmacophore model could be generated that includes:
A hydrogen bond donor feature from the hydroxyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide group.
A hydrophobic/aromatic feature from the phenyl ring.
Once developed, this pharmacophore model serves as a 3D query for screening large compound databases to identify new molecules with different chemical scaffolds that possess the required features. dovepress.comnih.gov This process, known as virtual screening, can rapidly identify novel hit compounds. The model also provides a blueprint for the de novo design of new ligands with potentially improved potency and selectivity. nih.gov
Future Directions and Translational Research Perspectives for 3 Hydroxy 3 Phenylpentanamide
Development of Novel Therapeutic Agents Based on the 3-Hydroxy-3-phenylpentanamide Core
The foundational structure of this compound presents a promising scaffold for the development of new therapeutic agents. Research has already demonstrated that modifications to its chemical structure can enhance its biological activity. A notable example is the synthesis of fluorinated and brominated derivatives, which have shown increased anticonvulsant potency compared to the parent compound nih.gov.
Future research in this area is likely to focus on a systematic structure-activity relationship (SAR) study. This will involve the synthesis of a library of analogs with modifications at various positions of the molecule to identify key structural features that are essential for its therapeutic effects. The goal of such medicinal chemistry efforts would be to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Table 1: Investigated Derivatives of this compound and their Reported Effects
| Derivative Class | Specific Modification | Observed Effect | Reference |
| Halogenated Analogs | Introduction of bromine or fluorine to the phenyl ring | Increased anticonvulsant potency | nih.gov |
Investigation of Additional Biological Targets and Signaling Pathways
While the anticonvulsant activity of this compound is its most documented effect, preliminary data suggests a wider range of biological activities. For instance, its antitumor activity is thought to be mediated through the induction of apoptosis medchemexpress.com. However, the precise molecular targets and signaling pathways involved in its various reported effects remain largely uncharacterized.
Future investigations should aim to elucidate the mechanism of action of this compound. This could involve a variety of modern drug discovery techniques, including:
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that this compound interacts with.
Signaling Pathway Analysis: Employing molecular biology and cell-based assays to map the downstream signaling cascades that are modulated by the compound. This would be particularly important for understanding its neuroprotective, anxiolytic, and antidepressant potentials.
Receptor Binding Assays: To determine if the compound interacts with known neurotransmitter receptors or ion channels, which could explain its effects on the central nervous system.
Advanced Preclinical Studies and Lead Optimization Strategies
To progress this compound or its optimized derivatives towards clinical trials, a comprehensive preclinical development program is necessary. While some initial research into halogenated analogs represents an early lead optimization strategy, a more thorough approach is required.
Key areas for future preclinical research include:
Pharmacokinetic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its most promising derivatives. This will be crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.
In Vivo Efficacy Models: Testing the compound in a wider range of animal models of disease to confirm and expand upon its initial therapeutic promise. For example, its potential as an anxiolytic or antidepressant could be evaluated in established behavioral models.
Toxicology Studies: Comprehensive safety and toxicology assessments to identify any potential adverse effects and to establish a safe therapeutic window.
Lead optimization will be an iterative process, where the data from these preclinical studies will inform the design and synthesis of new analogs with improved properties.
Exploration of Synergistic Effects with Existing Pharmacotherapies
An important and often underexplored area of drug development is the potential for synergistic interactions with existing medications. Combination therapy can often lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance.
Future research should investigate whether this compound can act synergistically with other therapeutic agents. For example:
In Epilepsy: Studies could explore if co-administration of this compound with other antiepileptic drugs allows for lower, more tolerable doses of each agent while maintaining or improving seizure control.
In Oncology: Given its pro-apoptotic effects, it would be valuable to investigate if it can sensitize cancer cells to the effects of conventional chemotherapy or radiation therapy.
In Psychiatry: Its potential anxiolytic and antidepressant effects could be studied in combination with existing psychiatric medications to see if it can augment their therapeutic benefits or hasten the onset of action.
Potential for Clinical Translation and Drug Repurposing
The broad spectrum of biological activities suggested for this compound opens up intriguing possibilities for both novel drug development and drug repurposing. While its primary path to the clinic may be as a novel anticonvulsant, its other reported effects should not be overlooked.
The potential for clinical translation will heavily depend on the outcomes of the advanced preclinical studies outlined above. If a favorable efficacy and safety profile can be established for either the parent compound or an optimized derivative, it could proceed to Phase I clinical trials to assess its safety and pharmacokinetics in humans.
Furthermore, the concept of drug repurposing, where an existing drug is found to have a new therapeutic use, could be applicable. If this compound or a related analog has already undergone some level of safety testing for one indication, its path to being repurposed for another, such as anxiety or depression, could be accelerated. The diverse biological profile of this compound makes it a candidate for such exploratory research.
Q & A
Q. Q1. What are the validated synthetic routes for preparing enantiomerically pure 3-Hydroxy-3-phenylpentanamide, and how are the enantiomers characterized?
Methodological Answer:
- Synthesis : The compound can be synthesized via chiral resolution of racemic mixtures or asymmetric catalysis. For example, enantiomers of DL-HEPP derivatives were resolved using column chromatography, yielding (-)- and (+)-forms with specific optical rotations (e.g., [α]D²⁰ = -34.97° for (-)-enantiomer) .
- Characterization : Use ¹H-NMR (e.g., δ = 2.98 ppm for hydroxyl protons), ¹³C-NMR (e.g., δ = 75.82 ppm for the chiral center), and HRMS (e.g., m/z 175.0995 for M-H₂O) to confirm structure. IR spectroscopy can identify key functional groups (e.g., amide C=O at ~1750 cm⁻¹) .
Advanced Pharmacological Profiling
Q. Q2. How can researchers design experiments to evaluate enantiomer-specific anticonvulsant activity while minimizing neurotoxicity?
Methodological Answer:
- Experimental Design :
- In Vivo Models : Use rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) to test efficacy. Compare ED₅₀ values between enantiomers.
- Neurotoxicity Assays : Rotarod or Irwin tests assess motor impairment. Dose-response curves differentiate therapeutic indices (e.g., TD₅₀/ED₅₀ ratios).
- Controls : Include racemic mixtures and reference drugs (e.g., valproate) to contextualize results .
- Data Interpretation : Statistically compare seizure latency and neurotoxicity endpoints using ANOVA with post-hoc tests. Address enantiomer stability via chiral HPLC to rule out interconversion .
Resolving Data Contradictions
Q. Q3. How should researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Root-Cause Analysis :
- Purity Checks : Re-analyze compounds via chiral HPLC and NMR to confirm structural integrity.
- Assay Variability : Standardize protocols (e.g., cell lines, animal strains, dosing regimens).
- Meta-Analysis : Compare results with prior literature (e.g., Meza-Toledo et al.’s 1990 synthesis vs. recent enantiomer studies) .
- Statistical Tools : Use Bland-Altman plots or Cohen’s d to quantify effect size differences .
Spectroscopic Data Interpretation
Q. Q4. What strategies ensure accurate assignment of NMR peaks for this compound derivatives?
Methodological Answer:
- Stepwise Approach :
- Deprotonation Tests : Compare spectra in D₂O vs. CDCl₃ to identify exchangeable protons (e.g., -OH).
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals (e.g., δ 75.82 ppm in ¹³C-NMR linked to δ 3.0–4.0 ppm in ¹H-NMR for the chiral center).
- Reference Data : Cross-validate with published spectra of structurally analogous compounds .
Advanced Formulation Stability
Q. Q5. How can researchers optimize formulation stability for in vivo studies?
Methodological Answer:
- Preformulation Studies :
- pH Stability : Test compound solubility and degradation in buffers (pH 1–10) via HPLC.
- Excipient Screening : Use differential scanning calorimetry (DSC) to identify compatible stabilizers (e.g., cyclodextrins).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation products .
Comparative Analysis with Literature
Q. Q6. What methodologies enable robust comparison of this compound’s efficacy with existing anticonvulsants?
Methodological Answer:
- In Vitro/In Vivo Correlation :
- Target Engagement : Use receptor-binding assays (e.g., GABA-A modulation) to compare IC₅₀ values.
- PK/PD Modeling : Calculate bioavailability (AUC), half-life, and brain-to-plasma ratios via LC-MS/MS.
- Meta-Data Tools : Apply systematic review frameworks (PRISMA) to aggregate and compare efficacy metrics .
Addressing Study Limitations
Q. Q7. How should researchers mitigate limitations in enantiomer-specific pharmacokinetic studies?
Methodological Answer:
- Mitigation Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
